molecular formula C9H7BrFN B1380846 5-Bromo-6-fluoro-1-methyl-1H-indole CAS No. 1642565-58-9

5-Bromo-6-fluoro-1-methyl-1H-indole

Cat. No.: B1380846
CAS No.: 1642565-58-9
M. Wt: 228.06 g/mol
InChI Key: JJFAACIRRMSMDP-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-1-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-1-methyl-1H-indole typically involves the halogenation of a pre-existing indole framework. One common method is the bromination of 6-fluoro-1-methyl-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure regioselectivity and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-1-methyl-1H-indole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

    Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 5-bromo-6-fluoro-1-methyl-1H-indoline using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol are standard reducing agents.

Major Products Formed

    Substitution: Formation of 5-azido-6-fluoro-1-methyl-1H-indole, 5-thiocyanato-6-fluoro-1-methyl-1H-indole, etc.

    Oxidation: Formation of 5-bromo-6-fluoroindole-2,3-dione.

    Reduction: Formation of 5-bromo-6-fluoro-1-methyl-1H-indoline.

Scientific Research Applications

5-Bromo-6-fluoro-1-methyl-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound is utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-1-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets. These interactions can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-1H-indole
  • 6-Fluoro-1-methyl-1H-indole
  • 5-Bromo-6-methyl-1H-indole

Uniqueness

5-Bromo-6-fluoro-1-methyl-1H-indole is unique due to the simultaneous presence of bromine and fluorine atoms on the indole ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens can enhance the compound’s ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

5-bromo-6-fluoro-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN/c1-12-3-2-6-4-7(10)8(11)5-9(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFAACIRRMSMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=C(C=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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